

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B160331

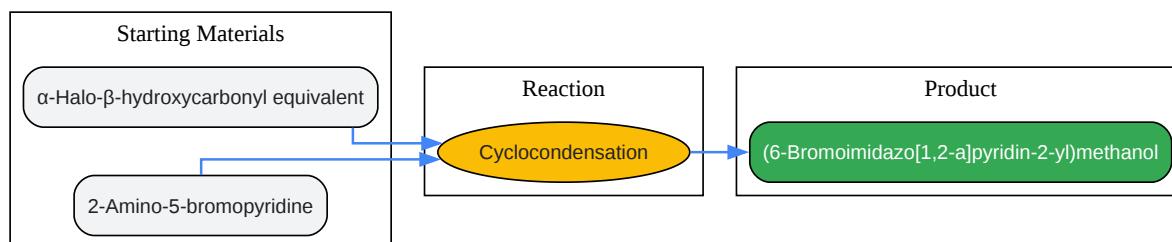
[Get Quote](#)

CAS Number: 136117-71-0

This technical guide provides a comprehensive overview of **(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol**, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. This document summarizes its chemical and physical properties, details a potential synthetic pathway, and discusses the broader context of the biological significance of the imidazo[1,2-a]pyridine scaffold.

Chemical and Physical Properties

While specific experimental data for **(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol** is not widely available in the public domain, the fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.


Property	Value	Source
CAS Number	136117-71-0	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[1]
Molecular Weight	227.06 g/mol	[1]
Purity	≥95%	[2]

Synthesis

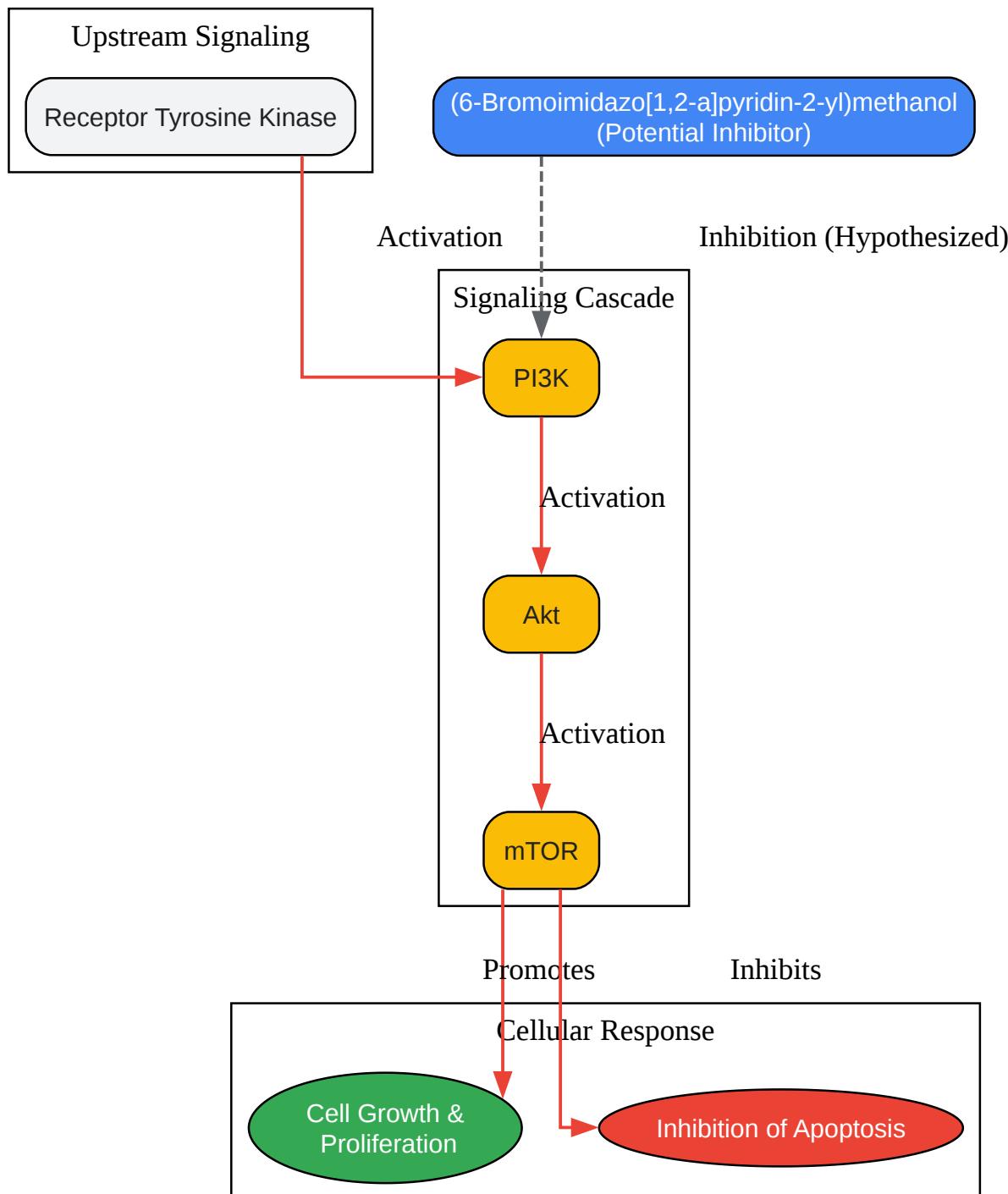
A detailed experimental protocol for the synthesis of **(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol** is not explicitly described in readily available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.

A common and effective method for constructing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with an α -halocarbonyl compound. For the synthesis of the parent 6-bromoimidazo[1,2-a]pyridine, 2-amino-5-bromopyridine is reacted with a chloroacetaldehyde solution.[3]

A potential synthetic pathway for **(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol** could involve the following conceptual steps:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol**.


A detailed experimental protocol for a related compound, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, involves the reduction of the corresponding ethyl ester with lithium aluminum hydride (LiAlH_4) in tetrahydrofuran (THF) at low temperatures.[4] This suggests that a similar reduction of an appropriate ester precursor could yield the target molecule.

Biological Activity and Signaling Pathways

Specific biological activity data for **(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol** is not extensively documented. However, the imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.^{[5][6]} Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[7][8]}

The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cellular processes. For instance, various compounds containing this scaffold have been shown to inhibit the PI3K/mTOR and STAT3/NF- κ B signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.

The following diagram illustrates a generalized signaling pathway that can be targeted by imidazo[1,2-a]pyridine derivatives, leading to downstream cellular effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:136117-71-0 | (6-BROMO-8-METHOXY-CHROMAN-3-YL)-METHYLAMINE | Chemsoc [chemsoc.com]
- 2. 136117-71-0 Cas No. | (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | Apollo [store.apolloscientific.co.uk]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3K α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160331#6-bromoimidazo-1-2-a-pyridin-2-yl-methanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com